Pirmenol vs. Quinidine: Reduced QT Prolongation in Double-Blind Clinical Comparison
In a randomized double-blind placebo-controlled study comparing pirmenol (n=8) to quinidine (n=10) in patients with frequent ventricular ectopic depolarizations, pirmenol produced significantly less QT interval prolongation than quinidine [1]. The mean QT interval increase from placebo was 8 ± 9 ms for pirmenol versus 46 ± 30 ms for quinidine, a quantified difference of 38 ms (p<0.01). Similarly, JT interval change was −2 ± 10 ms for pirmenol versus 41 ± 36 ms for quinidine (p<0.01).
| Evidence Dimension | QT interval prolongation (ECG) |
|---|---|
| Target Compound Data | ΔQT = 8 ± 9 ms; ΔJT = −2 ± 10 ms |
| Comparator Or Baseline | Quinidine: ΔQT = 46 ± 30 ms; ΔJT = 41 ± 36 ms |
| Quantified Difference | ΔQT difference: 38 ms less prolongation with pirmenol (p<0.01) |
| Conditions | Double-blind, placebo-controlled randomized trial; patients with frequent ventricular ectopic depolarizations; computerized 12-lead electrocardiography |
Why This Matters
Substantially reduced QT prolongation relative to quinidine indicates a potentially lower proarrhythmic risk profile, a critical procurement consideration for studies requiring Class I antiarrhythmic activity with minimized torsadogenic liability.
- [1] Hodges M. Pirmenol: An antiarrhythmic drug with unique electrocardiographic features—a double-blind placebo-controlled comparison with quinidine. Clinical Cardiology. 1991;14(1):25-32. doi:10.1002/clc.4960140107 View Source
